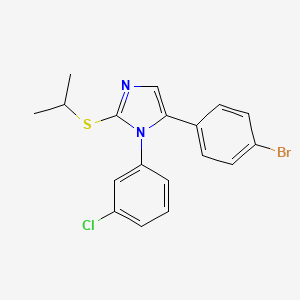
5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(isopropylthio)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(isopropylthio)-1H-imidazole is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is a member of the imidazole family, which is known for its diverse biological activities.
Mecanismo De Acción
The mechanism of action of 5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(isopropylthio)-1H-imidazole is not fully understood. However, it is believed that this compound exerts its biological activities by inhibiting various enzymes and proteins in the body. For example, it has been found to inhibit the activity of the enzyme chitin synthase, which is essential for the growth and survival of fungi. It has also been found to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell growth and proliferation.
Biochemical and Physiological Effects:
5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(isopropylthio)-1H-imidazole has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of various fungi and bacteria, and reduce inflammation. In vivo studies have also shown that this compound can improve cognitive function, reduce oxidative stress, and inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(isopropylthio)-1H-imidazole in lab experiments is its diverse biological activities. This compound has been found to exhibit antifungal, antimicrobial, and anticancer activities, making it a valuable tool for studying various diseases and conditions. However, one of the limitations of using this compound in lab experiments is its potential toxicity. In vitro studies have shown that this compound can be toxic to certain cell types, and in vivo studies have shown that it can cause liver and kidney damage at high doses.
Direcciones Futuras
There are many future directions for the study of 5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(isopropylthio)-1H-imidazole. One potential direction is to further investigate its potential use as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction is to explore its potential applications in the field of agriculture, where it has been found to exhibit insecticidal and fungicidal activities. Additionally, future studies could focus on improving the synthesis method for this compound, as well as identifying and characterizing its molecular targets in the body.
Métodos De Síntesis
The synthesis of 5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(isopropylthio)-1H-imidazole is a multi-step process that involves the reaction of various chemical compounds. The most common method for synthesizing this compound is through a reaction between 4-bromoacetophenone, 3-chlorobenzaldehyde, isopropylthioacetate, ammonium acetate, and acetic acid. This reaction is typically carried out under reflux conditions, and the resulting product is purified through recrystallization.
Aplicaciones Científicas De Investigación
5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(isopropylthio)-1H-imidazole has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has been found to exhibit antifungal, antimicrobial, and anticancer activities. It has also been studied for its potential use as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, this compound has been studied for its potential applications in the field of agriculture, where it has been found to exhibit insecticidal and fungicidal activities.
Propiedades
IUPAC Name |
5-(4-bromophenyl)-1-(3-chlorophenyl)-2-propan-2-ylsulfanylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrClN2S/c1-12(2)23-18-21-11-17(13-6-8-14(19)9-7-13)22(18)16-5-3-4-15(20)10-16/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDUVAIBOOPRFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(isopropylthio)-1H-imidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2851877.png)
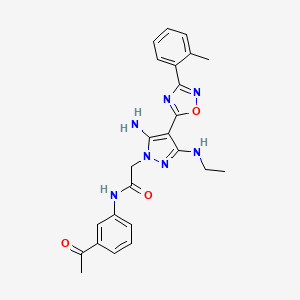
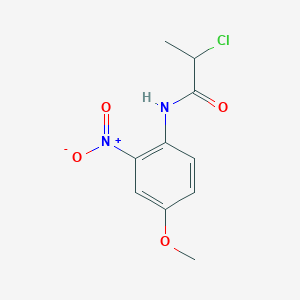
![2-(4-fluorophenyl)-5-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2851883.png)
![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2851884.png)
![5-[5-(2,5-Dimethylphenyl)pyrazolidin-3-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2851886.png)
![2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl]sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2851888.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide](/img/structure/B2851890.png)
![(2Z)-2-[2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazinylidene]-3-oxo-3-phenyl-N-(pyridin-3-yl)propanamide](/img/structure/B2851891.png)
![3-[(4-methoxyphenyl)sulfonyl]-N-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2851892.png)
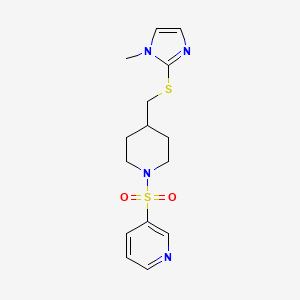

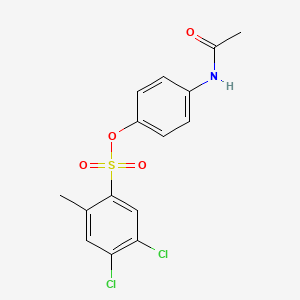
![methyl 2-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)thio)acetate](/img/structure/B2851899.png)